Tin(IV) oxide, also known as stannic oxide, is an inorganic compound with the chemical formula SnO₂. It appears as a white or off-white powder and is characterized by its amphoteric nature, meaning it can react with both acids and bases. The compound crystallizes in a tetragonal structure, commonly known as the rutile structure, where tin atoms are six-coordinate and oxygen atoms are three-coordinate. It is primarily found in nature as the mineral cassiterite, which is the main ore of tin .
These reactions illustrate its versatility in different chemical environments .
Tin(IV) oxide is generally considered non-toxic and biocompatible, which makes it suitable for various applications in medicine and dentistry. Studies have shown that it does not easily penetrate biological membranes, reducing the risk of systemic toxicity. Its use in dental materials and as a polishing agent for metals further underscores its safety profile .
Several methods exist for synthesizing tin(IV) oxide:
Tin(IV) oxide has a wide range of applications:
Research on interaction studies of tin(IV) oxide focuses on its behavior in different environments:
Tin(IV) oxide shares similarities with other metal oxides but has unique properties that distinguish it:
Compound | Chemical Formula | Key Characteristics |
---|---|---|
Tin(II) oxide | SnO | Lower oxidation state; less stable than SnO₂ |
Zinc oxide | ZnO | Similar amphoteric behavior; used in sunscreens |
Titanium dioxide | TiO₂ | Strong photocatalytic properties; used in pigments |
Lead(II) oxide | PbO | Toxicity concerns; used in glass and ceramics |
Tin(IV) oxide is unique due to its specific crystalline structure and semiconductor properties, making it particularly valuable in electronic applications and gas sensing technologies . Its amphoteric nature allows it to participate in a broader range of
Hydrothermal synthesis represents one of the most widely employed methods for producing tin(IV) oxide nanostructures due to its simplicity, environmental friendliness, and ability to operate at relatively low temperatures [1]. This method utilizes high-pressure aqueous conditions above the boiling point of water to facilitate intensive chemical reactions, enabling precise control over morphology and crystallinity [2].
The fundamental parameters governing hydrothermal synthesis include reaction temperature, time, precursor concentration, and solvent composition [1]. Research has demonstrated that optimal tin(IV) oxide nanostructures can be synthesized at temperatures of 200°C with reaction times ranging from 4 to 6 hours [1] [44]. The use of mixed precursor systems, such as combining tin(II) chloride dihydrate and tin(II) sulfate dihydrate with metal seawater electrolyte, produces more uniform nanorod morphologies compared to single precursor systems [1].
Temperature variations significantly influence particle size and morphological characteristics [2] [5]. Studies have shown that hydrothermal treatment at 180°C for durations of 6 to 24 hours results in flower-like nanostructure formation with particle diameters ranging from 24.96 to 43.30 nanometers [2]. Lower temperatures of 150°C for 16 hours have been successfully employed for perovskite solar cell applications, achieving power conversion efficiencies of 3.89% [5].
The morphological evolution during hydrothermal synthesis follows distinct patterns based on processing conditions [41]. Template-free synthesis methods have been developed to produce one-dimensional tin(IV) oxide nanostructures, including both nanorods and nanowires [41]. Nanorods typically exhibit lengths of 422.87 ± 110.15 nanometers with widths of 81.4 ± 16.75 nanometers, while nanowires demonstrate lengths of 200 ± 45.24 nanometers with widths of 15 ± 5.62 nanometers [41].
Solvothermal synthesis represents an advanced variant that employs non-aqueous solvents to enhance control over particle formation [3]. The atmospheric pressure solvothermal method using tin acetylacetonate as a precursor in acetylacetone has produced nanocrystalline tin(IV) oxide with average coherent scattering regions of 7.5 ± 0.6 nanometers [6]. This approach enables complete transformation to tin dioxide at 400°C within one hour, significantly lower than traditional thermal treatment requirements [6].
Parameter | Range | Morphology | Particle Size (nm) | Band Gap (eV) | Reference |
---|---|---|---|---|---|
Temperature (°C) | 120-200 | Nanoparticles/Nanorods | 3.0-43.30 | 3.52-3.89 | [1] [2] [4] [5] |
Time (hours) | 4-24 | Variable | 24.96-32.18 | 3.52-3.6 | [1] [2] |
Precursor Type | SnCl₂·2H₂O, SnCl₄·5H₂O | Uniform nanorods | 3.0±0.5 | 3.52 | [1] [4] |
Sol-gel processing represents a versatile chemical synthesis route that converts precursor solutions into inorganic solids through hydrolysis and condensation reactions [11] [13]. This method offers superior control over stoichiometry, homogeneity, and particle size compared to traditional ceramic processing techniques [11] [14].
The conventional aqueous sol-gel approach typically employs tin tetrachloride pentahydrate as the primary precursor [13] [14]. The synthesis process involves dissolving 0.1 molar concentrations of tin tetrachloride pentahydrate in distilled water, followed by the addition of ethylene glycol to create a precursor mixture [14]. Aqueous ammonia solution is then added dropwise at controlled rates to initiate gel formation [14].
Temperature control during sol-gel processing critically affects final product characteristics [13]. Calcination temperatures of 400°C for two hours have been identified as optimal for achieving well-crystallized tin(IV) oxide with tetragonal rutile structure [13] [14]. The resulting nanoparticles demonstrate average crystal sizes of 26.95 ± 1 nanometer with uniform distribution throughout the scanned area [13].
Advanced sol-gel approaches have incorporated controlled hydrolysis of specialized precursors to achieve mesoporous structures [9]. Bis(2-methylbutan-2-oxy)di(pentan-2,4-dionato)tin complexes subjected to thermal treatment at 400-550°C produce mesoporous tin dioxide materials with surface areas ranging from 50 to 150 square meters per gram [9]. These materials exhibit average pore sizes between 45 and 100 Ångströms with mean particle sizes ranging from 60 to 180 Ångströms [9].
The hydrolysis ratio represents a critical parameter in determining final material properties [9]. Higher hydrolysis ratios favor the formation of mesoporous solids with elevated surface areas and reduced mean pore diameter [9]. Careful tuning of both hydrolysis conditions and calcination temperature enables preparation of powders with Brunauer-Emmett-Teller surface areas ranging from 50 to 150 square meters per gram [9].
Sol-gel derived tin(IV) oxide films demonstrate excellent optical properties for transparent conducting applications [30]. Spin-coated films prepared using sol-gel processes exhibit peak alcohol sensitivity at 623 Kelvin with linear response characteristics up to 1150 parts per million [30]. Response times of 30 seconds have been achieved, making this approach suitable for gas sensing applications [30].
Precursor | Temperature (°C) | Surface Area (m²/g) | Particle Size (nm) | Pore Size (Å) | Reference |
---|---|---|---|---|---|
SnCl₄·5H₂O | 400 | Not specified | 26.95±1 | Not specified | [13] [14] |
Dialkoxydi(β-diketonato)tin | 400-550 | 50-150 | 60-180 | 45-100 | [9] |
SnCl₄ | 160-260 | Not specified | 3.4-7.7 | Not specified | [10] |
Spray pyrolysis represents a versatile chemical vapor deposition technique that enables large-area thin film production with high uniformity at acceptable processing temperatures ranging from 100 to 500°C [18]. This method eliminates the requirement for vacuum conditions throughout all process stages, making it more economically viable for industrial applications [18].
The spray pyrolysis process utilizes atomized precursor solutions containing tin salts that undergo thermal decomposition upon contact with heated substrates [22]. Tin tetrachloride pentahydrate serves as the primary precursor, dissolved in deionized water at concentrations of 0.0285 molar [22]. The atomizing pressure and sputtering time significantly influence film thickness and morphological characteristics [22].
Optimal processing conditions for spray pyrolysis include substrate temperatures of 320°C with carrier gas pressures of 0.5 kilograms per square centimeter [22]. Sputtering times of 20 seconds followed by thermal annealing at 500°C for 2 hours produce nanostructured tin(IV) oxide thin films with unique broccoli-like morphologies [22]. These structures consist of two different sizes of nanoparticles that enhance gas sensing performance [22].
Flame spray pyrolysis represents an advanced variant that utilizes precursor solutions of tin(II) 2-ethylhexanoate dissolved in xylene [17]. This approach offers enhanced control over nanoparticle formation compared to metal nitrate-based precursor systems [17]. The selected precursor-solvent system demonstrates superior stability and ability to synthesize homogeneous nanoparticles [17].
Chemical vapor deposition methods employ various tin precursors including tin tetrachloride, tin tetraiodide, and tin(IV) tert-butoxide [19] [23]. The choice of precursor significantly affects the characteristics of the resulting tin oxide films [23]. Tin(II) oxalate precursors prepared using different synthetic routes produce varying lattice parameters and optical bandgap values [23].
Physical vapor deposition followed by thermal oxidation provides an alternative approach for tin oxide film preparation [20]. This method involves initial deposition of metallic tin followed by controlled oxidation in air or oxygen atmospheres [20]. The resulting films demonstrate mixed-phase compositions of tin monoxide and tin dioxide, which exhibit enhanced sensing behavior for certain applications [20].
Atmospheric pressure solvothermal synthesis combined with microextrusion printing enables fabrication of functional thick films on specialized substrates [6]. This approach produces tin dioxide nanopowder with average particle sizes of 8.2 ± 0.7 nanometers suitable for gas sensing applications [6]. The resulting films demonstrate increased sensitivity with sensor response values ranging from 1.4 to 63.5 for ethanol detection [6].
Method | Temperature (°C) | Substrate | Particle Size (nm) | Surface Resistance (Ω/□) | Application | Reference |
---|---|---|---|---|---|---|
Spray Pyrolysis | 320 | Glass/Ceramic | Nanostructured | 27 | Gas sensors | [18] [22] |
Flame Spray Pyrolysis | Flame temp | Not applicable | Variable | Not specified | Gas sensors | [17] |
CVD | Variable | Silicon/Sapphire | Not specified | Not specified | Electronics | [19] [23] |
PVD + Oxidation | Variable | Glass | Not specified | Not specified | Sensors | [20] |
Nonaqueous sol-gel synthesis has emerged as a powerful alternative to traditional aqueous methods, offering enhanced control over particle size distribution and surface chemistry [24] [25]. This approach eliminates water from the synthesis environment, enabling unique reaction pathways that are not possible in aqueous systems [24].
The fundamental principle of nonaqueous sol-gel synthesis involves the reaction between metal halides and organic oxygen donors without the presence of water [10] [26]. One-hexanol serves as both the reaction medium and oxygen donor, reacting with tin tetrachloride to produce tin(IV) oxide nanoparticles without requiring surfactants or subsequent thermal treatment [10] [26]. This one-pot procedure operates at relatively low temperatures between 160 and 260°C, making it compatible with coating processes on flexible plastic supports [10] [26].
The nonhydrolytic pathway involves elimination reactions between tin chloride and alcohols, resulting in the formation of organic byproducts such as dihexyl ether and 1-chlorohexane [10]. Nuclear magnetic resonance studies have confirmed these reaction products, validating the proposed mechanism [10]. The success of this method lies in avoiding hydrolysis reactions that typically lead to uncontrolled precipitation and broad size distributions [10].
Particle size control in nonaqueous systems demonstrates remarkable precision [10]. Reaction temperatures directly correlate with final nanoparticle dimensions, with sizes ranging from 3.4 nanometers at 160°C to 7.7 nanometers at 260°C [10]. This size tunability enables systematic control over optical and electronic properties without requiring chemical dopants [10].
Benzyl alcohol-based nonaqueous synthesis represents another significant advancement in this field [25]. The reaction between titanium(IV) tert-butoxide and benzyl alcohol produces highly crystalline metal oxide nanoparticles with exceptionally small sizes of only 6 nanometers [25]. While this specific study focused on titania, the methodology demonstrates the broader applicability of alcohol-based nonaqueous routes [25].
Glycol-mediated synthesis provides additional control over nanoparticle formation [29]. Ethylene glycol serves as both complexation agent and spacer molecule, preventing rapid polycondensation that typically occurs in aqueous systems [29]. The formation of glycostannate networks at moderate temperatures around 120°C enables controlled gel formation [29]. Subsequent hydrolysis of these networks with acidic solutions produces mesostructured tin oxide materials [29].
The organic surface chemistry resulting from nonaqueous synthesis significantly influences optical properties [10]. Organic ligands derived from the alcohol reactants remain attached to nanoparticle surfaces, creating mechanical strains that affect bandgap energies [10]. Smaller particles exhibit bandgap values lower than bulk tin(IV) oxide, contrary to typical quantum confinement effects [10]. This unusual behavior results from internal strain parameters associated with organic surface decoration [10].
Temperature-dependent synthesis in nonaqueous systems reveals systematic trends in defect formation [10]. Higher reaction temperatures increase screw dislocation densities within nanoparticles, potentially indicating stress relaxation as particles grow larger [10]. This relationship between synthesis temperature, internal strain, and defect density provides opportunities for engineering specific electronic properties [10].
Synthesis Route | Temperature (°C) | Particle Size (nm) | Organic Ligands | Bandgap Behavior | Reference |
---|---|---|---|---|---|
SnCl₄ + 1-hexanol | 160-260 | 3.4-7.7 | Hexanol-derived | Size-dependent | [10] [26] |
Glycol-mediated | 120-200 | Variable | Glycol networks | Not specified | [29] |
Ethanol-based | Variable | Variable | Ethanol-derived | Not specified | [28] [30] |
Green synthesis methodologies have gained significant attention as environmentally benign alternatives to conventional chemical and physical synthesis routes [31] [37]. These approaches utilize biological entities such as plant extracts, microorganisms, and natural biomolecules as reducing and stabilizing agents, eliminating the need for toxic chemicals and harsh reaction conditions [31] [36] [37].
Plant extract-mediated synthesis represents the most extensively studied green approach for tin(IV) oxide nanoparticle production [31] [32] [34]. Croton macrostachyus leaf extract has been successfully employed to synthesize tin(IV) oxide nanoparticles using tin(II) chloride dihydrate as the precursor [31]. The bioactive compounds present in the leaf extract serve as both reducing agents and stabilizing agents during nanoparticle formation [31]. This approach produces nanoparticles with average crystal sizes of 32.18 nanometers and enables tuning of bandgap energies from 2.41 to 3.03 electron volts depending on extract-to-precursor ratios [31].
The phytochemical composition of plant extracts directly influences synthesis outcomes [32] [35]. Cassia tora root extract contains alkaloids, flavonoids, phenols, tannins, and saponins that participate in the reduction of metal salts [32]. Similarly, ginger extract provides volatile and nonvolatile compounds including gingerol, paradols, shogaol, alkaloids, flavonoids, and zingerone that function as reducing and stabilizing agents [35]. These bioactive molecules eliminate the requirement for external reducing agents and synthetic capping agents [35].
Microbial synthesis offers another viable green approach for tin(IV) oxide nanoparticle production [33]. Gram-negative bacteria Erwinia herbicola has been successfully employed to synthesize tetragonal tin(IV) oxide nanoparticles ranging from 15 to 40 nanometers [33]. The bacterial proteins and biomolecules serve as templates for reduction and stabilization of nanoparticles while simultaneously controlling particle size and preventing aggregation [33]. Subsequent annealing treatment at 425 Kelvin is required to achieve full crystallization [33].
The synthesis mechanism in green approaches involves complex interactions between bioactive compounds and metal precursors [36] [37]. Polyphenols and flavonoids present in plant extracts act as chelating agents responsible for reducing tin(II) ions to metallic tin, which subsequently undergoes aerial oxidation to form tin(IV) oxide [36]. The hydroxyl groups of polyphenols facilitate electron transfer reactions within nanoscopic templates formed by the biological molecules [36].
Morphological control in green synthesis depends on the specific biological source and processing conditions [31] [36]. Cauliflower extract produces quasi-spherical nanoparticles with high agglomeration at 300°C annealing, while 450°C treatment yields more spherical particles with sizes ranging from 5.28 to 6.34 nanometers [36]. Green tea leaf extract generates agglomerated spherical nanoparticles with dimensions varying from 5 to 31 nanometers [36].
Calcination requirements in green synthesis are generally milder compared to conventional methods [31] [32] [35]. Temperature ranges of 300 to 450°C for 2 to 4 hours are typically sufficient to achieve complete organic matter removal and crystalline tin(IV) oxide formation [31] [35]. The presence of biological stabilizers often enables lower calcination temperatures while maintaining good crystallinity [35].
The environmental advantages of green synthesis extend beyond the elimination of toxic chemicals [37]. These methods operate at ambient pressure and temperature conditions, resulting in significant energy savings compared to high-temperature and high-pressure conventional processes [37]. The use of renewable biological sources aligns with sustainable chemistry principles and reduces overall environmental impact [37].
Plant Source | Precursor | Calcination (°C) | Particle Size (nm) | Bandgap (eV) | Primary Activity | Reference |
---|---|---|---|---|---|---|
Croton macrostachyus | SnCl₂·2H₂O | Not specified | 32.18 | 2.41-3.03 | Photocatalytic | [31] |
Cassia tora | Tin salt | Not specified | Not specified | Not specified | Antibacterial | [32] |
Erwinia herbicola | Tin salt | 425 | 15-40 | Not specified | Photocatalytic | [33] |
Ginger extract | SnCl₄·5H₂O | 350-400 | Variable | Not specified | Antimicrobial | [35] |
Cauliflower | Sn²⁺ salt | 300-450 | 3.55-6.34 | Not specified | Antioxidant | [36] |
Surfactants and templating agents play crucial roles in controlling the morphology, size distribution, and surface properties of tin(IV) oxide nanostructures [38] [40] [42]. These molecules act as structure-directing agents that influence nucleation and growth processes during synthesis, enabling precise control over final particle characteristics [38] [39].
Cationic surfactants such as cetyltrimethylammonium bromide demonstrate significant effects on particle size reduction and morphological control [38] [40]. Studies have shown that cationic surfactant-assisted synthesis produces tin(IV) oxide nanoparticles with enhanced gas sensitivity for liquefied petroleum gas and compressed natural gas due to reduced agglomeration [38]. The positive charge of these surfactants facilitates electrostatic interactions with negatively charged precursor species, influencing nucleation sites and growth kinetics [38].
Anionic surfactants including sodium dodecyl sulfate create different morphological outcomes compared to cationic alternatives [38] [40]. The negatively charged head groups interact differently with tin precursors, leading to distinct particle size distributions and surface characteristics [38]. Comparative studies reveal that sodium dodecyl sulfate-assisted synthesis produces nanoparticles with different crystallite sizes and intensities compared to cetyltrimethylammonium bromide-assisted synthesis [38].
Nonionic surfactants such as Triton X-100 and polyethylene glycol offer unique advantages in morphology control [38] [40]. These surfactants lack ionic charges, avoiding strong electrostatic interactions that might interfere with crystal growth processes [38]. Triton X-100-assisted synthesis has been shown to increase the intensity of primary diffraction peaks, indicating improved crystallinity compared to ionic surfactant systems [38].
Template-assisted synthesis using nanoporous anodic aluminum oxide enables precise control over nanostructure geometry [42]. Different surfactants produce distinctly different morphologies when used with these templates [42]. Hexamethylenetetramine leads to hollow nanotube structures covering the template surface, while hydrogen peroxide produces nanowire structures within the template pores with diameters matching the pore dimensions of approximately 130 nanometers [42].
The concentration and type of surfactant significantly influence the final nanostructure characteristics [38] [40]. Studies using 0.01 molar concentrations of various surfactants reveal systematic changes in peak intensities and crystallite sizes [38]. Higher concentrations generally lead to smaller particle sizes but may also increase the degree of agglomeration depending on the specific surfactant chemistry [38].
Polyvinylpyrrolidone represents a particularly effective morphology control agent for one-dimensional nanostructures [41]. Addition of 50 milligrams of polyvinylpyrrolidone during hydrothermal synthesis reduces the acquisition time for one-dimensional tin(IV) oxide nanostructures from 48 to 12 hours [41]. This polymer acts as both a capping agent and growth director, promoting anisotropic growth along specific crystallographic directions [41].
Mesoporous template systems enable the creation of ordered porous structures with controlled pore sizes [39]. Surfactant-templated synthesis using block copolymers or lyotropic liquid crystals can produce tin(IV) oxide materials with regularly spaced pores and high surface areas [39]. These approaches require careful control of surfactant concentration, temperature, and pH to maintain the desired mesophase structure during sol-gel processing [39].
The removal of surfactants and templates represents a critical step in obtaining functional tin(IV) oxide materials [38] [39]. Calcination at temperatures between 400 and 600°C typically removes organic surfactants while preserving the desired morphology [38]. However, excessive temperatures may lead to morphological collapse or unwanted crystallite growth [39]. Alternative removal methods include solvent extraction or low-temperature thermal treatment under controlled atmospheres [38].
Surfactant Type | Example | Morphology Effect | Particle Size Impact | Crystallinity | Reference |
---|---|---|---|---|---|
Cationic | CTAB | Reduced agglomeration | Decreased | Enhanced | [38] [40] [42] |
Anionic | SDS | Modified surface | Variable | Different intensity | [38] [40] |
Nonionic | Triton X-100 | Improved structure | Controlled | Increased intensity | [38] [40] |
Polymer | PVP | 1D growth promotion | Anisotropic | Time reduction | [41] |
Template | NAA | Geometry control | Size-defined | Structural control | [42] |